molecular formula C9H12BrN B2361040 2-(Bromomethyl)-6-(propan-2-yl)pyridine CAS No. 442910-36-3

2-(Bromomethyl)-6-(propan-2-yl)pyridine

Cat. No.: B2361040
CAS No.: 442910-36-3
M. Wt: 214.106
InChI Key: DNFLPQFSDKFUCX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-(propan-2-yl)pyridine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.106. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-6-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFLPQFSDKFUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromomethyl 6 Propan 2 Yl Pyridine and Its Positional Isomers

Regioselective Bromination Techniques for Alkyl-Substituted Pyridines

The most direct route to 2-(bromomethyl)-6-(propan-2-yl)pyridine involves the selective bromination of the methyl group of 2-methyl-6-(propan-2-yl)pyridine. The primary challenge lies in achieving high regioselectivity for the methyl group's benzylic-type position over the tertiary C-H bond of the isopropyl group and avoiding reactions on the pyridine (B92270) ring itself.

Radical Bromination Approaches and Optimization of Reaction Conditions

Radical bromination is a cornerstone technique for functionalizing positions adjacent to aromatic systems. chemistrysteps.com The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator. For substrates like 2-methyl-6-(propan-2-yl)pyridine, the benzylic-like hydrogens of the methyl group are preferentially abstracted by a bromine radical to form a resonance-stabilized pyridyl-methyl radical. This intermediate is more stable than the radical that would be formed by abstracting a hydrogen from the isopropyl group. chemistrysteps.com

Optimization of reaction conditions is critical to maximize the yield of the desired monobrominated product and minimize side reactions, such as over-bromination to form dibromo- or tribromomethyl derivatives, or competing bromination of the aromatic ring. numberanalytics.comscientificupdate.com Key parameters to control include:

Solvent: Non-polar solvents such as carbon tetrachloride (CCl₄) or benzene (B151609) are traditionally favored as they promote the radical pathway and discourage ionic side reactions. daneshyari.com

Initiator: Azo compounds like azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide (BPO) are commonly used in catalytic amounts to initiate the radical chain reaction. daneshyari.com

Temperature and Light: The reaction is often carried out under reflux with photochemical initiation (e.g., using a sunlamp or UV lamp) to facilitate the homolytic cleavage of the bromine source and propagate the radical chain. numberanalytics.com

Careful control of stoichiometry, particularly using the brominating agent in a limiting amount, is crucial to prevent over-halogenation. scientificupdate.comdaneshyari.com

Selective Functionalization of Methyl Groups via N-Bromosuccinimide (NBS) or Related Reagents

N-Bromosuccinimide (NBS) is a highly effective and selective reagent for radical bromination at allylic and benzylic positions, a process known as the Wohl-Ziegler reaction. daneshyari.comorganic-chemistry.org Its principal advantage is its ability to provide a low, constant concentration of bromine (Br₂) throughout the reaction. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the substitution, which helps to suppress ionic electrophilic addition or substitution reactions on the pyridine ring. scientificupdate.comdaneshyari.com

The reaction is typically performed in a non-polar solvent like carbon tetrachloride, with a radical initiator such as AIBN or benzoyl peroxide, under thermal or photochemical conditions. organic-chemistry.org The selectivity of NBS for the benzylic-type methyl group over the isopropyl group is high due to the greater stability of the resulting resonance-stabilized radical intermediate. chemistrysteps.com Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed, sometimes in conjunction with a Lewis acid catalyst like zirconium(IV) chloride, to achieve efficient benzylic bromination under mild conditions. nih.govgoogle.com

Table 1: Comparison of Reagents for Benzylic-type Bromination
Brominating AgentTypical InitiatorCommon SolventsKey Advantages
N-Bromosuccinimide (NBS)AIBN, Benzoyl PeroxideCarbon Tetrachloride, BenzeneMaintains low Br₂ concentration, high selectivity for radical pathway. daneshyari.comorganic-chemistry.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)AIBN, Lewis Acids (e.g., ZrCl₄)Dichloromethane (B109758)High reactivity, can be used under mild conditions. nih.gov
Bromine (Br₂)UV LightCarbon TetrachlorideDirect but can lead to side reactions if concentration is not controlled. daneshyari.com

Halogenation of Pyridine Ring Systems Preceding Alkyl Bromination

An alternative, multi-step strategy involves first modifying the electronic properties of the pyridine nucleus through halogenation, followed by the side-chain bromination. While less direct, this approach can be useful if the precursor is more readily available or if specific regioselectivity in the second step is difficult to achieve otherwise. For instance, introducing an electron-withdrawing halogen onto the pyridine ring can further deactivate the ring towards electrophilic attack, potentially improving the selectivity of a subsequent radical bromination on the alkyl side chain.

However, this approach adds complexity to the synthesis. The initial ring halogenation must be regioselective, and a subsequent step to remove the ring halogen might be necessary if it is not desired in the final product. The choice between electrophilic or radical conditions for the ring halogenation itself is critical; polar solvents and lower temperatures tend to favor nuclear bromination, whereas non-polar solvents and higher temperatures favor side-chain bromination. daneshyari.com

Construction of the Pyridine Nucleus with Subsequent Bromomethyl Introduction

This synthetic paradigm involves building the 2-methyl-6-(propan-2-yl)pyridine core from acyclic or simpler heterocyclic precursors. Once the substituted pyridine ring is formed, the methyl group can be converted to a bromomethyl group using the methods described previously (e.g., NBS bromination).

Heterocyclic Annulation Strategies

Classic condensation reactions provide versatile methods for constructing substituted pyridine rings. Annulation strategies involve the formation of the heterocyclic ring from one or more acyclic components. For a 2,6-disubstituted pyridine, methods like the Hantzsch or Guareschi-Thorpe synthesis can be adapted. A plausible route could involve the condensation of a 1,5-dicarbonyl compound equivalent with an ammonia (B1221849) source. For example, a Michael addition followed by cyclization and aromatization can yield the desired pyridine skeleton. While powerful, these methods may require careful selection of precursors to achieve the specific 2-methyl-6-isopropyl substitution pattern and can sometimes result in mixtures of isomers. acs.org

Palladium-Catalyzed Cyclization Reactions for Pyridine Ring Formation

Modern organometallic chemistry offers sophisticated and highly regioselective methods for pyridine synthesis. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing complex heterocyclic systems. nih.govacs.org These methods often involve the cyclization of precursors containing multiple bonds. For example, a [2+2+2] cycloaddition of an alkyne, a nitrile, and another unsaturated component can be a convergent route to polysubstituted pyridines.

Introduction and Derivatization of the Isopropyl Moiety

The incorporation of an isopropyl group onto a pyridine ring significantly influences the molecule's steric and electronic properties. This substituent can enhance solubility in organic solvents and provide a bulky steric shield that directs the regioselectivity of subsequent reactions.

Several methods have been developed for the alkylation of pyridine rings, each with distinct advantages and substrate scopes. The choice of method often depends on the desired substitution pattern and the presence of other functional groups.

Catalytic C-H Activation: Rhodium(I)-catalyzed ortho-alkylation represents a powerful method for directly functionalizing the C-H bond adjacent to the pyridine nitrogen. Research has shown that increasing the steric bulk of an existing ortho-substituent, such as replacing a methyl with an isopropyl group, can lead to an increased rate of alkylation and higher isolated yields of the desired product. nih.gov This approach is advantageous as it avoids the need for pre-functionalized starting materials.

Vicarious Nucleophilic Substitution (VNS): This method is effective for alkylating electron-deficient pyridine rings, such as nitropyridines. acs.org It involves the reaction of a carbanion stabilized by a sulfonyl group with the pyridine derivative. However, the VNS reaction has limitations related to steric hindrance. For instance, the reaction of the secondary carbanion from isopropyl phenyl sulfone with 3-nitropyridine (B142982) fails to produce the alkylated product. acs.org This is due to the steric clash between the isopropyl group and the nitro group, which prevents the planar conformation required for the elimination step of the mechanism. acs.org

Radical Alkylation: The addition of alkyl radicals to pyridine derivatives, particularly activated N-methoxypyridinium salts, is an efficient monoalkylation strategy that proceeds under neutral conditions. nih.gov This method avoids the need for an external oxidant or acidic conditions to activate the heterocycle. nih.gov Isopropyl radicals can be generated from various precursors and added to the pyridine ring. youtube.com

Organometallic Reagents: The reaction of pyridine N-oxides with Grignard reagents provides a classical route to 2-substituted pyridines. organic-chemistry.org Similarly, the use of alkyllithium reagents can achieve site-selective alkylation, with the regioselectivity often directed by the specific alkyllithium clusters formed. acs.org

Alkylation MethodKey FeaturesTypical ReagentsReference
Rh(I)-Catalyzed C-H ActivationDirect functionalization of ortho C-H bond; rate enhanced by bulky groups.Rh(I) catalyst, alkene nih.gov
Vicarious Nucleophilic Substitution (VNS)Effective for electron-deficient pyridines; sensitive to steric hindrance.Isopropyl phenyl sulfone, base acs.org
Radical AlkylationProceeds under neutral conditions; suitable for N-activated pyridines.Radical initiator, alkene/alkyl iodide nih.govyoutube.com
Organometallic AdditionClassical method for 2-substitution; regioselectivity can be controlled.Grignard reagents, Alkyllithium reagents organic-chemistry.orgacs.org

While the propan-2-yl group is achiral, its steric bulk imposes significant stereochemical constraints that influence reaction outcomes and molecular conformations.

The primary stereochemical consideration arises from steric hindrance. As observed in VNS reactions, the spatial arrangement of the isopropyl group's two methyl substituents can prevent the adoption of a planar transition state necessary for a reaction to proceed. acs.org For a negative charge at the benzylic position to be stabilized by resonance with the pyridine ring, the alkyl substituent and an adjacent group (like a nitro group) must be coplanar with the ring. The symmetrical but bulky nature of the isopropyl group can create a "one-sided hindrance" that destabilizes this arrangement, effectively halting the reaction. acs.org

Purification and Isolation Techniques for Halogenated Pyridine Intermediates

The purification of halogenated pyridine intermediates, such as this compound, presents unique challenges due to their reactivity and physical properties. These compounds can be prone to self-reaction, forming pyridinium (B92312) salts, which can lead to lower isolated yields. researchgate.net

Standard purification techniques include:

Column Chromatography: Flash column chromatography is a widely used method for purifying brominated pyridine derivatives. rsc.org However, the polarity of these compounds can sometimes lead to difficult separations from byproducts or starting materials.

Distillation: For compounds that are thermally stable and sufficiently volatile, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. researchgate.net

Crystallization/Salt Formation: When chromatography is ineffective, converting the target molecule into a crystalline salt, such as an oxalate (B1200264) or tartrate, can facilitate purification through recrystallization. researchgate.net The free base can then be regenerated.

Liquid-Liquid Extraction: A standard workup for these intermediates involves extraction from an aqueous phase into an organic solvent like dichloromethane or diethyl ether. rsc.orgchemicalbook.com It is often necessary to carefully control the pH of the aqueous layer to ensure the pyridine nitrogen is not protonated, which would increase its water solubility and hinder extraction. researchgate.net

Isomer Separation: When a reaction yields a mixture of positional isomers with similar physical properties, separation can be particularly challenging. One advanced technique involves selectively reacting one isomer with a reagent, such as in a Friedel-Crafts reaction, to form a derivative with significantly different properties. google.com The unreacted isomer can then be easily separated by distillation or chromatography. google.com Another approach is to convert the isomeric mixture into different derivatives (e.g., alcohols or Schiff bases) that may be more amenable to separation. researchgate.net

TechniqueDescriptionApplicability/ConsiderationsReference
Flash Column ChromatographySeparation based on polarity using a solid stationary phase.Commonly used but can be challenging for very polar or reactive compounds. rsc.org
Vacuum DistillationSeparation based on boiling point under reduced pressure.Suitable for thermally stable, volatile compounds. researchgate.net
Salt Formation & RecrystallizationConversion to a crystalline salt for purification, followed by regeneration of the free base.Effective when direct crystallization or chromatography fails. researchgate.net
pH-Controlled ExtractionUtilizes the basicity of the pyridine nitrogen to move the compound between aqueous and organic phases.Crucial to keep the aqueous phase basic to prevent protonation and loss of product. researchgate.net
Selective DerivatizationChemically modifying one isomer in a mixture to alter its physical properties, enabling separation.Useful for separating isomers with nearly identical polarity and boiling points. google.com

Exploration of the Reactivity Profile and Reaction Mechanisms of 2 Bromomethyl 6 Propan 2 Yl Pyridine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary site of reactivity in 2-(bromomethyl)-6-(propan-2-yl)pyridine is the bromomethyl group. The bromine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This susceptibility to nucleophilic attack allows for the facile introduction of diverse functionalities onto the pyridine (B92270) scaffold.

Reactivity with Diverse Heteroatom-Based Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Phosphorus)

The electrophilic carbon of the bromomethyl group readily reacts with various heteroatom-centered nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles, such as sodium azide, provide an efficient route to the corresponding azidomethylpyridine. For instance, the analogous 2-(bromomethyl)pyridine reacts with sodium azide in acetonitrile to yield 2-(azidomethyl)pyridine in high yield researchgate.net. This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily react with benzylic halides. The reaction of this compound with a thiolate, such as sodium thiophenoxide, is expected to proceed smoothly to afford the corresponding thioether.

Phosphorus Nucleophiles: Trivalent phosphorus compounds, like trialkyl phosphites, are excellent nucleophiles for carbon centers bearing a good leaving group. The reaction of this compound with a trialkyl phosphite, such as triethyl phosphite, would proceed via the well-established Michaelis-Arbuzov reaction mechanism. This reaction involves the initial nucleophilic attack of the phosphorus on the bromomethyl carbon, followed by dealkylation of the resulting phosphonium salt by the bromide ion to yield a diethyl (6-(propan-2-yl)pyridin-2-yl)methylphosphonate nih.govscirp.orgsemanticscholar.org.

A representative table of these nucleophilic substitution reactions is presented below:

NucleophileReagent ExampleProduct Type
NitrogenSodium Azide (NaN₃)Azide
OxygenSodium Methoxide (NaOCH₃)Ether
SulfurSodium Thiophenoxide (NaSPh)Thioether
PhosphorusTriethyl phosphite (P(OEt)₃)Phosphonate

Carbon-Carbon Bond Forming Reactions via Organometallic Reagents (e.g., Lithiation reactions with related bromomethylpyridines)

While the bromomethyl group is primarily an electrophilic center, related pyridine derivatives can be involved in carbon-carbon bond formation through the generation of organometallic intermediates. Directed lithiation of substituted pyridines containing a directing metalating group (DMG) allows for the deprotonation of the pyridine ring at a specific position, followed by reaction with an electrophile clockss.org. However, for this compound, direct lithiation of the bromomethyl group is not a standard procedure. Instead, the bromomethyl group would be expected to react with organolithium reagents. Alternatively, lithiation of a related 2-methylpyridine followed by reaction with an electrophile is a common strategy to introduce substituents at the methyl group.

Formation of Quaternary Pyridinium (B92312) Salts and Subsequent Transformations

The nitrogen atom of the pyridine ring in this compound can act as a nucleophile, leading to the formation of quaternary pyridinium salts. This typically occurs through reaction with an alkyl halide. The quaternization of pyridines is a well-established reaction, and the reactivity depends on the nature of the alkyl halide and the substituents on the pyridine ring researchgate.netosti.gov. For instance, the reaction of 2-(bromomethyl)pyridine hydrobromide with a substituted 1,2,4-triazole results in the formation of a triazolium bromide salt researchgate.net. The resulting pyridinium salts can themselves be valuable intermediates for further transformations.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a halogen atom in this compound, although not directly on the aromatic ring, allows this compound and its derivatives to participate in various metal-catalyzed cross-coupling reactions. More commonly, a halo-substituted version of this pyridine, such as 2-bromo-6-(bromomethyl)pyridine, would be used in these reactions to form C-C bonds at the pyridine ring.

Suzuki-Miyaura Coupling for Aryl-Aryl or Alkyl-Aryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. While the bromomethyl group is not typically the reactive site for Suzuki coupling, a bromo-substituted pyridine derivative, such as a 2-bromopyridine, readily undergoes this reaction with aryl boronic acids to form 2-arylpyridines researchgate.netbeilstein-journals.org. A typical catalytic system involves a palladium catalyst, such as Pd(OAc)₂, and a base in an aqueous solvent system researchgate.net.

The following table summarizes a generalized Suzuki-Miyaura reaction of a related bromopyridine:

Reactant 1Reactant 2CatalystBaseProduct
2-Bromopyridine derivativeArylboronic acidPd(OAc)₂K₂CO₃2-Arylpyridine derivative

Heck and Sonogashira Coupling Strategies for Unsaturated Carbon-Carbon Bond Formation

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.org. Similar to the Suzuki coupling, the Heck reaction typically involves a halide attached directly to the pyridine ring. The reaction of a 2-bromopyridine derivative with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a 2-alkenylpyridine wikipedia.orglibretexts.orgnih.govyoutube.com.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system organic-chemistry.orgyoutube.com. The reaction of a 2-bromopyridine with a terminal alkyne provides a direct route to 2-alkynylpyridines scirp.orgsemanticscholar.org. This reaction is highly versatile and tolerates a wide range of functional groups.

A generalized scheme for these reactions is presented below:

ReactionReactant 1Reactant 2Catalyst SystemProduct Type
Heck Coupling2-Bromopyridine derivativeAlkenePd catalyst, Base2-Alkenylpyridine
Sonogashira Coupling2-Bromopyridine derivativeTerminal AlkynePd catalyst, Cu(I) cocatalyst, Base2-Alkynylpyridine

Negishi and Stille Coupling Applications

While specific literature detailing the Negishi and Stille coupling reactions of this compound is not abundant, the reactivity of similar 2-bromomethylpyridine and 2-alkylpyridine derivatives provides a strong basis for predicting its behavior. These palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

In a Negishi coupling , an organozinc reagent is coupled with an organic halide. For this compound, the bromomethyl group serves as the electrophilic partner. The reaction would typically proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The isopropyl group at the 6-position can sterically influence the approach of the catalyst and the organozinc reagent, potentially affecting reaction rates and yields. The general versatility of the Negishi coupling allows for the introduction of a wide array of alkyl, alkenyl, aryl, and alkynyl groups. wikipedia.orgorganic-chemistry.orgopenochem.org

The Stille coupling employs an organostannane reagent in place of an organozinc compound. organic-chemistry.orgwikipedia.org Similar to the Negishi coupling, the reaction with this compound would involve a palladium catalyst. The bromomethyl group would again act as the electrophile. Stille reactions are known for their tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a notable drawback. The mechanism follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligands on the palladium catalyst can be crucial in optimizing the reaction conditions and overcoming any steric hindrance imposed by the isopropyl group.

Table 1: Postulated Negishi and Stille Coupling Reactions of this compound

Coupling ReactionOrganometallic ReagentCatalyst (Example)Potential Product
NegishiR-ZnXPd(PPh₃)₄2-(R-methyl)-6-(propan-2-yl)pyridine
StilleR-Sn(n-Bu)₃Pd(PPh₃)₄2-(R-methyl)-6-(propan-2-yl)pyridine

Electrophilic Aromatic Substitution on the Pyridine Ring

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally challenging. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene (B151609). masterorganicchemistry.commasterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is readily protonated, further deactivating the ring. rsc.org

Should an electrophilic aromatic substitution occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the bromomethyl and the isopropyl groups are generally considered ortho, para-directing in benzene systems. However, in a deactivated pyridine ring, the situation is more complex. The inherent reactivity of the pyridine ring favors substitution at the 3- and 5-positions (meta to the nitrogen). The combined electronic and steric effects of the 2-bromomethyl and 6-isopropyl groups would likely lead to a complex mixture of products, with substitution at the 3- and 5- positions being the most probable, albeit with low efficiency. To enhance the reactivity of the pyridine ring towards EAS, one could consider the synthesis of the corresponding pyridine N-oxide derivative, which activates the ring, particularly at the 4-position.

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group of this compound is susceptible to radical reactions. Homolytic cleavage of the carbon-bromine bond can be initiated by radical initiators (e.g., AIBN) or photochemically. youtube.com This generates a pyridyl-stabilized benzylic-type radical. This radical intermediate can then participate in a variety of transformations.

One common radical reaction is radical substitution , where the bromine atom is replaced by another atom or group. For instance, reaction with a radical hydrogen donor, such as tributyltin hydride, would lead to the formation of 2-methyl-6-(propan-2-yl)pyridine.

Another important application is in radical addition reactions to alkenes or alkynes. The generated pyridylmethyl radical can add across a double or triple bond, leading to the formation of a new carbon-carbon bond and a new radical species, which can then propagate a chain reaction or be quenched. The stability of the benzylic-type radical intermediate plays a crucial role in the facility of these reactions.

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple reactive sites in this compound—the pyridine ring, the bromomethyl group, and the C-H bonds of the isopropyl group—necessitates careful consideration of chemo- and regioselectivity in its functionalization. snnu.edu.cn

Chemoselectivity refers to the preferential reaction of one functional group over another. In cross-coupling reactions like the Negishi and Stille couplings, the high reactivity of the C(sp³)-Br bond in the bromomethyl group allows for selective functionalization at this position without affecting the pyridine ring or the isopropyl group, provided appropriate reaction conditions are chosen. Conversely, reactions targeting the pyridine ring, such as certain metal-catalyzed C-H activation/functionalization reactions, could potentially be directed to specific positions on the ring while leaving the bromomethyl group intact, depending on the catalyst and directing group strategy employed.

Regioselectivity pertains to the specific position at which a reaction occurs. In the context of electrophilic aromatic substitution on the pyridine ring, as discussed earlier, the inherent electronic properties of the pyridine nucleus and the directing effects of the substituents would govern the regiochemical outcome. For radical reactions involving the bromomethyl group, the reaction is inherently regioselective at the benzylic position due to the relative weakness of the C-Br bond and the stability of the resulting radical.

In multi-step syntheses involving this compound, the sequence of reactions is critical. For instance, if functionalization of the pyridine ring is desired, it might be advantageous to perform this step before introducing the bromomethyl group, or to protect the bromomethyl group if it is already present, to avoid undesired side reactions. The interplay of electronic and steric factors, along with the careful choice of reagents and reaction conditions, is paramount to achieving the desired chemo- and regioselective transformations of this versatile building block.

Applications of 2 Bromomethyl 6 Propan 2 Yl Pyridine As a Strategic Building Block in Complex Chemical Synthesis

Construction of Advanced Organic Molecules

The unique combination of a nucleophile-accepting bromomethyl group and a sterically directing isopropyl moiety makes 2-(bromomethyl)-6-(propan-2-yl)pyridine a valuable reagent for assembling sophisticated organic structures, including novel heterocyclic and polycyclic systems.

The high reactivity of the bromomethyl group in nucleophilic substitution reactions allows for the straightforward introduction of the 2-(6-(propan-2-yl)pyridin-2-yl)methyl scaffold into various molecules. This reaction is a cornerstone for creating new, complex heterocyclic frameworks. Nitrogen, oxygen, or sulfur-containing heterocycles can act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group to form a new carbon-heteroatom bond.

For instance, related compounds like 2,6-bis(bromomethyl)pyridine are known to react with pyrazoles to form new pyridine-pyrazole derivatives. By analogy, this compound can be used to alkylate a single nitrogen atom on a pyrazole, imidazole, or triazole ring, leading to the formation of asymmetric N-substituted heterocyclic products. The isopropyl group provides steric hindrance that can influence the conformation of the final molecule and its interaction with biological targets or other chemical species. This approach is fundamental in medicinal chemistry and materials science for generating libraries of novel compounds with diverse electronic and steric properties.

Table 1: Illustrative Reactions for Heterocycle Functionalization

Nucleophilic HeterocycleReagentResulting StructurePotential Application
ImidazoleThis compound1-((6-(Propan-2-yl)pyridin-2-yl)methyl)-1H-imidazoleLigand for coordination chemistry, ionic liquid precursor
1,2,4-TriazoleThis compound1-((6-(Propan-2-yl)pyridin-2-yl)methyl)-1H-1,2,4-triazoleAgrochemicals, pharmaceuticals
BenzimidazoleThis compound1-((6-(Propan-2-yl)pyridin-2-yl)methyl)-1H-benzo[d]imidazoleBioactive molecule synthesis

The construction of polycyclic systems often involves a multi-step process where key fragments are first linked together and then cyclized. This compound serves as an excellent electrophile in the initial fragment-coupling step. It can be used to alkylate a nucleophilic position on an existing ring system, such as an indole or a pyrrole, setting the stage for a subsequent intramolecular cyclization reaction.

A common strategy involves a Friedel-Crafts-type reaction or a related intramolecular cationic ring closure. nih.gov After the initial alkylation, the newly introduced pyridine (B92270) ring can be used to facilitate a cyclization onto an adjacent aromatic ring under acidic conditions. This process generates rigid, fused polycyclic structures that are of significant interest in materials science and as scaffolds for drug discovery. nih.govresearchgate.net The steric bulk of the isopropyl group can play a crucial role in directing the regioselectivity of the cyclization and defining the final three-dimensional shape of the polycyclic product.

Table 2: General Strategy for Polycyclic System Synthesis

StepDescriptionExample ReactantsIntermediate/Product
1. Alkylation Nucleophilic aromatic compound is alkylated with this compound.N-Boc-Protected Pyrrole + this compoundN-Boc-2-((6-(propan-2-yl)pyridin-2-yl)methyl)pyrrole
2. Cyclization An acid-catalyzed intramolecular reaction forms a new fused ring.Alkylated Pyrrole Intermediate + Triflic AcidFused Azacyclodihydropyridine Derivative

Design and Synthesis of Macrocyclic and Supramolecular Ligands

The pyridine moiety is a cornerstone in the design of ligands for coordination and supramolecular chemistry due to its well-defined geometry and the coordinating ability of its nitrogen atom. The bifunctional nature of this compound makes it a strategic precursor for creating sophisticated macrocyclic and supramolecular hosts.

The synthesis of macrocycles often relies on the reaction of bifunctional building blocks. The related compound, 2,6-bis(bromomethyl)pyridine, is a classic precursor used in the synthesis of a vast range of macrocyclic ligands. nih.govunimi.it It readily reacts with diamines, dithiols, or polyamines in high-dilution conditions to yield macrocycles containing the pyridine unit as part of the ring structure. unimi.itacademie-sciences.fr These macrocycles are powerful chelators for a variety of transition metal ions, including copper, zinc, nickel, and cobalt. academie-sciences.frresearchgate.net

The use of this compound allows for the synthesis of "open-sided" or asymmetric macrocycles. It can be reacted with a suitable polyamine to form a macrocycle where the isopropyl group is positioned on the exterior of the ring, influencing its solubility and intermolecular interactions. Alternatively, it can be used to append a single pyridyl arm to an existing molecular framework, creating a pendant ligand capable of coordinating to a metal center. The steric and electronic properties imparted by the isopropyl group can fine-tune the coordination environment around the chelated metal ion, affecting the stability, reactivity, and spectroscopic properties of the resulting metal complex. mdpi.com

Table 3: Examples of Ligand Architectures from Pyridine Precursors and Their Metal Chelation

PrecursorLigand TypeChelated Metal IonsReference
2,6-Bis(bromomethyl)pyridineNS₂-Tridentate Pincer LigandZn(II), Fe(II), Ni(II), Co(II), Cu(II) academie-sciences.fr
2,6-Bis(bromomethyl)pyridinePyridine-containing MacrocycleNot specified nih.govunimi.it
2,6-Di(pyrazol-3-yl)pyridineNNN-Tridentate Coplanar LigandZn(II), Cu(II) mdpi.com
2,6-Bis(bromomethyl)pyridineSe₂N-Donor MacrocycleNot specified

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. Macrocycles and other large molecular architectures derived from this compound are prime candidates for creating synthetic hosts in host-guest systems. The pyridine nitrogen can act as a hydrogen bond acceptor, while other functionalities incorporated into the macrocyclic ring can serve as hydrogen bond donors.

Precursor in the Development of Catalytic Systems

The development of new catalysts is a major driver of innovation in the chemical industry. Transition metal catalysis, in particular, relies on the design of ligands that can control the reactivity and selectivity of the metal center. nih.gov Pyridine-based ligands are ubiquitous in catalysis due to their strong σ-donating properties and steric tunability. mdpi.comnih.gov

This compound serves as a precursor for a wide variety of ligands that can be used to generate homogeneous catalysts. By reacting it with appropriate nucleophiles (e.g., amines, phosphines, N-heterocyclic carbenes), a diverse library of mono-, bi-, and tridentate ligands can be synthesized. These ligands can then be complexed with transition metals such as palladium, platinum, rhodium, or vanadium. nih.gov

The resulting metal complexes can be highly active catalysts for a range of organic transformations. For example, vanadium complexes supported by tridentate ligands derived from 2,6-bis(bromomethyl)pyridine have been shown to be effective catalysts for ethylene polymerization. Palladium(II) complexes bearing pyridine-based ligands are known to catalyze important cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The isopropyl group in ligands derived from this compound allows for fine-tuning of the catalyst's steric environment, which can have a profound impact on its activity, stability, and selectivity (e.g., regioselectivity or enantioselectivity).

Table 4: Catalytic Applications of Transition Metal Complexes with Related Pyridine-Based Ligands

MetalLigand TypeCatalytic ReactionReference
Vanadium(III)2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridineEthylene Polymerization
Palladium(II)Substituted PyridinesSuzuki-Miyaura Cross-Coupling nih.gov
Palladium(II)Substituted PyridinesHeck Cross-Coupling nih.gov
Titanium(IV)Pyridine-2-phenolate-6-arylmethineEthylene Polymerization researchgate.net

Contributions to Material Science through Polymer or Oligomer Synthesis

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies or detailed findings on the application of this compound as a strategic building block in the synthesis of polymers or oligomers for material science. While research exists on the polymerization of related pyridine-containing compounds, no direct references or data were found for the specific chemical compound requested.

Therefore, this section cannot be completed as there is no available information to report on its contributions to material science through polymer or oligomer synthesis.

Derivatization Strategies and Methodologies for Advanced Analytical Characterization of 2 Bromomethyl 6 Propan 2 Yl Pyridine

Chemical Derivatization for Enhanced Chromatographic Resolution and Detection

Chemical derivatization is a key strategy to modify the chemical structure of an analyte to improve its analytical properties. For 2-(Bromomethyl)-6-(propan-2-yl)pyridine, derivatization can target its reactive bromomethyl group or the basic pyridine (B92270) nitrogen to enhance its performance in chromatographic analyses.

The bromomethyl group is a highly reactive site susceptible to nucleophilic substitution reactions. This reactivity can be harnessed for derivatization by introducing various alkyl or other functional groups. Such reactions replace the bromine atom, a good leaving group, with a nucleophile. This approach is not only useful for synthesis but also for introducing moieties that improve chromatographic separation or detection. For instance, alkylation with a fluorescent tag would allow for highly sensitive detection in High-Performance Liquid Chromatography (HPLC).

The general scheme for an alkylation reaction at the bromomethyl position is as follows:

Py-CH₂Br + Nu⁻ → Py-CH₂Nu + Br⁻

Where Py represents the 6-(propan-2-yl)pyridine core and Nu⁻ is a nucleophile. The choice of nucleophile dictates the properties of the resulting derivative. For example, reaction with an alkoxide (RO⁻) would yield an ether, while reaction with a thiol (RS⁻) would produce a thioether. These modifications alter the polarity and volatility of the parent compound, which can be optimized for specific chromatographic columns and conditions. The stereoselective alkylation of related pyridine compounds has been demonstrated to proceed with high yields, indicating the efficiency of such transformations. lmaleidykla.lt

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can react with electrophiles, most commonly undergoing protonation in acidic conditions or alkylation to form a quaternary pyridinium (B92312) salt.

Py + R-X → [Py-R]⁺X⁻

This transformation from a neutral, basic molecule to a charged salt dramatically increases its polarity. In reversed-phase HPLC, this would lead to significantly reduced retention times. Conversely, in ion-exchange chromatography, the charged derivative could be effectively separated. The reactivity of the pyridine nitrogen is influenced by substituents on the ring; however, it remains a viable target for derivatization aimed at altering the molecule's chromatographic behavior. The formation of pyridinium salts is a well-established reaction for pyridine and its derivatives. researchgate.net

GC-MS analysis requires analytes to be volatile and thermally stable. While this compound may be amenable to direct GC-MS analysis, derivatization is often employed to improve peak shape, resolution, and thermal stability. nih.gov The most common derivatization techniques for GC analysis are silylation and acylation. researchgate.netlibretexts.org

Silylation: This is a widely used derivatization method where an active hydrogen (in groups like -OH, -NH₂, -SH, -COOH) is replaced by a silyl group, typically trimethylsilyl (TMS). gcms.cz While the target molecule itself does not have active hydrogens, if it were part of a mixture with compounds that do, or if it were hydrolyzed to its corresponding alcohol (2-(hydroxymethyl)-6-(propan-2-yl)pyridine), silylation would be essential. The silylation reaction increases volatility and thermal stability by reducing intermolecular hydrogen bonding. gcms.cz Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The reaction is often carried out in a solvent like pyridine, which can also act as a catalyst. nih.govpalsystem.com

Oxime Formation: This technique is specific for compounds containing carbonyl groups (aldehydes and ketones), converting them into oximes. youtube.com This is not directly applicable to this compound but is a fundamental derivatization strategy in GC-MS, often used in conjunction with silylation for comprehensive metabolite profiling. nih.govpalsystem.com The process, known as methoximation (using methoxyamine hydrochloride), stabilizes carbonyl compounds and prevents the formation of multiple derivatives from tautomers. youtube.com

Derivatization MethodTarget Functional GroupReagent ExamplePurpose for GC-MS
Silylation Active Hydrogens (-OH, -NH, -SH)BSTFA, MSTFAIncrease volatility, thermal stability; Improve peak shape
Alkylation Acidic Hydrogens, HalidesAlkyl Halides, DMF-AcetalsIncrease volatility, reduce polarity
Acylation -OH, -SH, -NH groupsAcetic Anhydride, TFAACreate less polar, more volatile derivatives

This is an interactive data table. You can sort and filter the data.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

High-Resolution NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH), distinct aromatic protons on the pyridine ring, and a singlet for the bromomethyl (-CH₂Br) protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom, including the methyl and methine carbons of the isopropyl group, the aromatic carbons of the pyridine ring, and the methylene carbon of the bromomethyl group. lmaleidykla.ltrsc.org

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching of the alkyl groups, C=C and C=N stretching vibrations within the aromatic pyridine ring, and the C-Br stretching vibration. The IR spectra of pyridine derivatives show characteristic bands around 1450 cm⁻¹ that are sensitive to coordination with other molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For C₉H₁₂BrN, the predicted monoisotopic mass is 213.0153 Da. uni.lu Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

TechniqueInformation ObtainedExpected Data for C₉H₁₂BrN
¹H NMR Proton environment, connectivitySignals for isopropyl, aromatic, and bromomethyl protons
¹³C NMR Carbon skeletonSignals for all 9 unique carbon atoms
FT-IR Functional groupsC-H, C=C, C=N, C-Br stretching and bending vibrations
HRMS Elemental formula, fragmentationExact mass measurement (Monoisotopic Mass: ~213.0153 Da)

This is an interactive data table. You can sort and filter the data.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatography is the primary method for separating this compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of pyridine and its derivatives. A reversed-phase method, using a C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid to improve peak shape), would be a standard approach. researchgate.net The purity of the compound can be determined by the relative area of its peak in the chromatogram. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also be highly effective for separating various substituted pyridines. helixchrom.com

Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. cdc.gov A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The purity is assessed by the peak area, and the method is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. As mentioned, derivatization may be necessary to improve its chromatographic properties. cdc.gov

X-ray Crystallography for Solid-State Structural Determination (relevant for related compounds)

ParameterObservation in 2,6-Bis(bromomethyl)pyridine Crystal Structure
Molecular Conformation C-Br vectors are nearly perpendicular to the pyridine ring plane. nih.gov
Intermolecular Interactions π-π stacking between pyridine rings. nih.gov
Stacking Distance Centroid-centroid distance of 3.778 (2) Å. nih.gov
Other Contacts Short Br···Br contact of 3.6025 (11) Å. nih.gov

This is an interactive data table. You can sort and filter the data.

Computational Chemistry and Theoretical Investigations of 2 Bromomethyl 6 Propan 2 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, electronic distribution, and energy with high accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) by finding the minimum energy on the potential energy surface.

For molecules similar to 2-(bromomethyl)-6-(propan-2-yl)pyridine, such as 2,6-bis(bromo-methyl)pyridine, DFT studies have been successfully employed to calculate optimized geometric parameters. researchgate.net In a study on 2,6-bis(bromo-methyl)pyridine, the B3LYP functional with a 6-311G(d,p) basis set was used to compute bond lengths and angles. researchgate.net The results from such calculations are typically in good agreement with experimental data where available. researchgate.net For this compound, a similar DFT approach would be expected to yield accurate predictions of its molecular structure. The table below illustrates typical bond lengths that would be calculated for a related compound, 2,6-bis(bromomethyl)pyridine.

Table 1: Calculated Bond Parameters for 2,6-bis(bromo-methyl)pyridine using DFT (B3LYP/6-311G(d,p))

BondCalculated Bond Length (Å)
C-C (ring)1.382 - 1.387
C-N (ring)1.334 - 1.343
C-C (side chain)1.491
C-H (ring)1.083
C-H (side chain)1.086
C-Br1.950 - 1.956

Data adapted from a study on 2,6-bis(bromo-methyl)pyridine. researchgate.net

These calculations also provide insights into the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity. electrochemsci.org

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very high accuracy for electronic properties.

For this compound, ab initio calculations could be used to:

Refine the molecular geometry and energy: Providing a benchmark against which DFT results can be compared.

Predict spectroscopic properties: Calculating parameters such as infrared (IR) frequencies and intensities, and NMR chemical shifts. These theoretical spectra can aid in the interpretation of experimental data.

Determine electronic properties: Calculating dipole moments, polarizability, and electron distribution with high precision. This information helps in understanding the molecule's interaction with other molecules and with external electric fields.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a system.

For this compound, MD simulations could be employed to:

Explore conformational space: The propan-2-yl and bromomethyl groups can rotate around their single bonds, leading to various conformers. MD simulations can identify the most stable conformations and the energy barriers between them.

Study intermolecular interactions: In a condensed phase (liquid or solid), MD simulations can model how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its physical properties like boiling point and solubility.

Investigate binding mechanisms: If this molecule were to be studied as a ligand for a biological target, MD simulations could elucidate the dynamics of the binding process and the stability of the resulting complex. nih.govresearchgate.net

Studies on other pyridine-based compounds have successfully used MD simulations to understand their behavior in different environments, such as their orientation and interactions within a lipid bilayer, which is relevant for drug design. nih.gov

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism. rsc.orgresearchgate.net

For this compound, the bromomethyl group is a reactive site for nucleophilic substitution reactions. Computational methods, particularly DFT, can be used to:

Model reaction pathways: For a given reaction, such as the substitution of the bromine atom by a nucleophile, the structures and energies of the transition states for different possible mechanisms (e.g., SN1 or SN2) can be calculated.

Determine activation energies: The calculated energy difference between the reactants and the transition state (the activation energy) allows for the prediction of reaction rates.

Understand substituent effects: The influence of the propan-2-yl group and the pyridine (B92270) nitrogen on the reactivity of the bromomethyl group can be quantified through these calculations.

Recent advances in computational chemistry have enabled the study of increasingly complex reaction mechanisms, including those in asymmetric catalysis and involving non-covalent interactions. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section values for related compounds)

Computational methods can predict various spectroscopic parameters that are valuable for the identification and characterization of molecules. One such parameter is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase and is determined by ion mobility spectrometry.

For this compound, predicted CCS values have been calculated using computational tools. uni.lu These values are useful for identifying the compound in complex mixtures when coupled with mass spectrometry. The table below shows the predicted CCS values for different adducts of the target molecule and a related compound.

Table 2: Predicted Collision Cross Section (CCS) Values (Ų)

CompoundAdductm/zPredicted CCS (Ų)
This compound[M+H]+214.02258138.1
[M+Na]+236.00452149.5
[M-H]-212.00802143.2
[M+NH4]+231.04912159.5
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine[M+H]+228.03824142.0
[M+Na]+250.02018153.8
[M-H]-226.02368147.3
[M+NH4]+245.06478163.1

Data sourced from PubChemLite. uni.luuni.lu

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity or other properties. tubitak.gov.tr These models are typically developed using statistical methods, such as multiple linear regression or machine learning algorithms, and a set of calculated molecular descriptors. tubitak.gov.trchemrxiv.org

A QSRR study involving this compound would first require the calculation of a wide range of molecular descriptors, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

Topological descriptors: Describing the connectivity of the atoms in the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Once these descriptors are calculated for a series of related pyridine derivatives, a QSRR model can be built to predict a specific property, such as reaction rate constants or chromatographic retention times. mdpi.com Such models are valuable for predicting the properties of new, unsynthesized compounds and for gaining insight into the molecular features that govern a particular activity. tubitak.gov.tr While no specific QSRR studies focusing on this compound have been identified, the methodology is broadly applicable to this class of compounds.

Future Directions and Emerging Research Opportunities for 2 Bromomethyl 6 Propan 2 Yl Pyridine

Exploration of Undiscovered Reactivity Modes

While the bromomethyl group is a well-established precursor for nucleophilic substitution reactions, there are underexplored avenues of reactivity for 2-(bromomethyl)-6-(propan-2-yl)pyridine that merit investigation. Future research could focus on radical-mediated reactions, where the benzylic bromide could serve as a radical precursor under photolytic or catalytic conditions. The generation of benzylic radicals from such precursors is a valuable synthetic strategy. acs.orgnih.gov Additionally, the influence of the propan-2-yl group on the regioselectivity of reactions involving the pyridine (B92270) ring itself, such as C-H functionalization, presents an intriguing area of study. The electron-deficient nature of the pyridine ring, combined with the steric hindrance of the isopropyl group, could lead to novel and selective transformations. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of pyridine-containing molecules can be significantly enhanced through the adoption of flow chemistry and automated synthesis platforms. nih.govresearchgate.netsyrris.com For this compound, flow chemistry offers precise control over reaction parameters, which is particularly beneficial for managing potentially exothermic nucleophilic substitution reactions involving the bromomethyl group. acs.org Automated platforms can be employed for the rapid generation of a library of derivatives by reacting this compound with a diverse set of nucleophiles. syrris.com This approach would accelerate the discovery of new compounds with desirable properties and allows for efficient reaction optimization. nih.gov

TechnologyPotential Application for this compoundBenefits
Flow Chemistry Controlled synthesis of derivatives via nucleophilic substitution.Enhanced safety, precise temperature control, improved scalability. acs.orgmdpi.com
Automated Synthesis High-throughput generation of compound libraries.Increased efficiency, rapid exploration of chemical space, improved reproducibility. researchgate.netsyrris.com

Development of Novel Catalytic Transformations

Pyridine derivatives are widely utilized as ligands in catalysis. dntb.gov.uanih.govunimi.it The specific steric and electronic properties of this compound make it a promising candidate for the development of novel ligands. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the bromomethyl group can be used to anchor the ligand to a support or to introduce additional coordinating moieties. The bulky propan-2-yl group can create a specific chiral pocket around the metal center, potentially leading to high enantioselectivity in asymmetric catalysis. nih.gov Future research could explore the synthesis of transition-metal complexes bearing ligands derived from this compound and their application in cross-coupling reactions, hydrogenations, and other catalytic transformations. acs.org

Expansion into Bio-conjugation and Chemical Biology Applications

The reactive bromomethyl group of this compound makes it a suitable electrophile for bioconjugation reactions. chemrxiv.org This opens up possibilities for its use in chemical biology to label and study biomolecules. For instance, it could be used to selectively modify cysteine or selenomethionine residues in proteins. chemrxiv.org The pyridine core could also serve as a scaffold for the development of new bioactive molecules, with the propan-2-yl and bromomethyl groups providing points for diversification. nih.govijsat.org The potential of pyridine derivatives as anticancer agents is an area of active research, and future studies could investigate the biological activity of derivatives of this compound. ijsat.orgjournaljpri.com

Synergistic Approaches Combining Experimental and Computational Methodologies

To guide and accelerate the exploration of this compound's potential, a synergistic approach combining experimental and computational methods will be crucial. rsc.org Density Functional Theory (DFT) calculations can be employed to predict the compound's reactivity, spectroscopic properties, and the stability of its transition metal complexes. consensus.app Molecular docking studies can be used to screen for potential biological targets of its derivatives. journaljpri.comnih.gov This computational insight can inform the design of experiments, leading to a more efficient and targeted research effort. The interplay between theoretical predictions and experimental validation will be key to unlocking the full potential of this molecule. rsc.org

MethodologyApplication to this compoundAnticipated Outcome
DFT Calculations Prediction of reactivity, bond energies, and electronic structure.Understanding of reaction mechanisms and guidance for synthetic strategies. consensus.app
Molecular Docking In silico screening of derivatives against biological targets.Identification of potential lead compounds for drug discovery. journaljpri.comnih.gov
Experimental Studies Synthesis, characterization, and reactivity/biological testing.Validation of computational predictions and discovery of new properties.

Potential in Advanced Materials and Nanotechnology

Pyridine-containing compounds are valuable building blocks for the construction of functional materials and for applications in nanotechnology. chemimpex.com The ability of the pyridine nitrogen to coordinate with metal ions and the potential for the bromomethyl group to initiate polymerization or be incorporated into larger structures makes this compound an interesting candidate for materials science. Future research could explore its use in the synthesis of metal-organic frameworks (MOFs), conductive polymers, or as a surface modifier for nanoparticles. The unique combination of a coordinating group, a reactive handle, and a sterically demanding substituent could lead to materials with novel electronic, optical, or catalytic properties. The use of pyridine derivatives in the development of specialty polymers is an emerging area of interest. chemimpex.com

Q & A

Q. What are the common synthetic routes for 2-(Bromomethyl)-6-(propan-2-yl)pyridine?

The synthesis typically involves bromination of pyridine derivatives. For example, starting with 2,6-dimethylpyridine, bromination using NN-bromosuccinimide (NBS) under radical initiation conditions introduces the bromomethyl group. Subsequent functionalization of the isopropyl group may require alkylation or coupling reactions. Reaction optimization includes controlling temperature (60–80°C) and solvent polarity (e.g., CCl4_4 or DMF) to enhance regioselectivity . Characterization via 1H^1H-NMR and mass spectrometry is critical to confirm substitution patterns.

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, typically at 254 nm, to detect impurities below 2%. Complementary techniques like GC-MS (Gas Chromatography-Mass Spectrometry) are used for volatile by-products, while elemental analysis ensures stoichiometric consistency. For intermediates, TLC (thin-layer chromatography) with fluorescent indicators provides rapid feedback .

Q. What safety precautions are required when handling this compound?

Due to its brominated structure, the compound is a potential alkylating agent. Work must be conducted in a fume hood with nitrile gloves and lab coats. Spill management requires neutralization with sodium thiosulfate to reduce bromide release. Stability studies indicate sensitivity to light and moisture; storage at –20°C under argon is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromomethylation?

Competing side reactions (e.g., di-bromination or ring oxidation) are mitigated by using radical inhibitors like BHT (butylated hydroxytoluene) and controlling NBS stoichiometry (1.1–1.2 equivalents). Solvent selection is critical: non-polar solvents (e.g., CCl4_4) favor monobromination, while polar aprotic solvents (e.g., DMF) may enhance reactivity but require lower temperatures (40–50°C) . Kinetic monitoring via in-situ IR spectroscopy helps identify optimal reaction termination points.

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in catalytic coupling (e.g., Suzuki-Miyaura) often stem from ligand-metal mismatches or boronic acid purity. Studies show that Pd(PPh3_3)4_4 with SPhos ligands in THF/H2_2O (3:1) at 80°C improves yields to >85% . Contradictory data may arise from unaccounted moisture sensitivity or residual palladium; ICP-MS analysis of catalyst residues is advised .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution?

The electron-withdrawing pyridine ring enhances the electrophilicity of the bromomethyl group, facilitating SN2_2 reactions with amines or thiols. Steric hindrance from the isopropyl group at the 6-position slows reactivity with bulky nucleophiles (e.g., tert-butylamine), necessitating prolonged reaction times (24–48 hours) or elevated temperatures (80–100°C) . Computational DFT studies corroborate these steric/electronic effects .

Q. What are the applications of this compound in medicinal chemistry?

It serves as a precursor for kinase inhibitors and radiopharmaceuticals. For example, coupling with boronic acids generates biaryl motifs common in EGFR inhibitors. In PET tracer development, bromine can be substituted with fluorine-18 via halogen exchange, requiring precise control of leaving-group kinetics .

Data Analysis and Methodological Challenges

Q. How should researchers address conflicting spectroscopic data for derivatives of this compound?

Contradictions in 13C^13C-NMR shifts may arise from tautomerism or solvent effects. Deuterated DMSO vs. CDCl3_3 can alter peak positions by 1–3 ppm. X-ray crystallography provides definitive structural validation, as seen in studies of analogous pyridinium salts .

Q. What methodologies quantify degradation products under physiological conditions?

Accelerated stability testing in PBS (pH 7.4) at 37°C, followed by LC-MS/MS, identifies hydrolysis products (e.g., 6-(propan-2-yl)pyridine-2-methanol). Degradation kinetics follow first-order models, with half-lives <24 hours, necessitating prodrug strategies for therapeutic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.